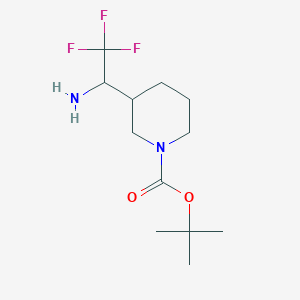

tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1283719-17-4 . It has a molecular weight of 282.31 . The IUPAC name for this compound is tert-butyl 3- (1-amino-2,2,2-trifluoroethyl)-1-piperidinecarboxylate .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-6-4-5-8(7-17)9(16)12(13,14)15/h8-9H,4-7,16H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Graphical Synthetic Routes of Vandetanib

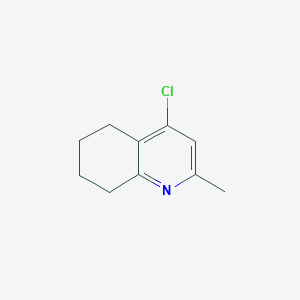

Research has highlighted the utility of related tert-butyl compounds in the synthesis of pharmaceuticals, such as Vandetanib. Vandetanib synthesis involves complex processes including substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination steps. A study by Mi (2015) in the journal "Fine Chemical Intermediates" discusses these routes, emphasizing the commercial value and higher yield benefits in industrial production (Mi, 2015).

Applications in N-Heterocycle Synthesis

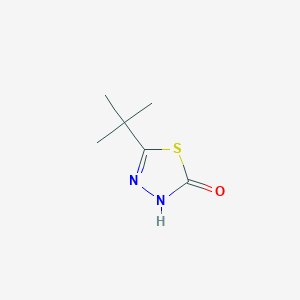

Chiral sulfinamides, closely related to the tert-butyl compounds, are highlighted for their role in the stereoselective synthesis of amines and derivatives, with tert-butanesulfinamide being a gold standard. This methodology facilitates access to diverse piperidines, pyrrolidines, azetidines, and their derivatives, crucial in natural products and therapeutic compounds. This is detailed by Philip et al. (2020) in "RSC Advances" (Philip et al., 2020).

Environmental and Toxicological Research

The environmental occurrence, fate, and toxicity of Synthetic Phenolic Antioxidants (SPAs), which include tert-butyl compounds, have been extensively studied. SPAs like 2,6-di-tert-butyl-4-methylphenol (BHT) show potential hepatic toxicity and endocrine-disrupting effects. Research suggests the need for developing SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Decomposition and Environmental Remediation

The decomposition of environmental pollutants such as Methyl Tert-Butyl Ether (MTBE) by adding hydrogen in a cold plasma reactor demonstrates the potential for using tert-butyl compounds in environmental remediation technologies. This process, detailed by Hsieh et al. (2011) in "Aerosol and Air Quality Research", showcases the feasibility of employing radio frequency plasma for pollutant decomposition (Hsieh et al., 2011).

Bioseparation Processes

Three-phase partitioning (TPP), a nonchromatographic bioseparation technology, utilizes tert-butanol among other components for the efficient separation and purification of bioactive molecules. This technology, explored by Yan et al. (2018) in "Critical Reviews in Food Science and Nutrition", offers scalable and green solutions for industrial applications (Yan et al., 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-6-4-5-8(7-17)9(16)12(13,14)15/h8-9H,4-7,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMMMRVBSUJVFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid](/img/structure/B6601383.png)

![rac-(1R,3S)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid, trans](/img/structure/B6601391.png)

![[2-(2-aminoethyl)-1H-imidazol-4-yl]methanol dihydrochloride](/img/structure/B6601397.png)

![1-[2,4-dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one](/img/structure/B6601414.png)